3-Bromo-2-fluoro-5-(trimethylstannyl)pyridine
CAS No.: 697300-74-6
Cat. No.: VC18460396
Molecular Formula: C8H11BrFNSn
Molecular Weight: 338.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 697300-74-6 |
|---|---|
| Molecular Formula | C8H11BrFNSn |
| Molecular Weight | 338.79 g/mol |
| IUPAC Name | (5-bromo-6-fluoropyridin-3-yl)-trimethylstannane |
| Standard InChI | InChI=1S/C5H2BrFN.3CH3.Sn/c6-4-2-1-3-8-5(4)7;;;;/h2-3H;3*1H3; |
| Standard InChI Key | IGSXRFCOKVNNTB-UHFFFAOYSA-N |
| Canonical SMILES | C[Sn](C)(C)C1=CC(=C(N=C1)F)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyridine ring system with three distinct substituents:
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Bromine at position 3: Enhances electrophilic aromatic substitution reactivity.
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Fluorine at position 2: Withdraws electron density, directing subsequent reactions to specific ring positions.
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Trimethylstannyl group () at position 5: Facilitates transmetallation in palladium-catalyzed couplings.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 338.79 g/mol |
| IUPAC Name | (5-Bromo-6-fluoropyridin-3-yl)-trimethylstannane |
| CAS Number | 697300-74-6 |
The stereoelectronic effects of the substituents create a reactive yet stable platform for constructing complex molecules.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves reacting 3-bromo-2-fluoropyridine with trimethylstannyl lithium () or trimethylstannyl chloride () under basic conditions. The reaction proceeds via nucleophilic aromatic substitution, where the stannyl group replaces a hydrogen atom at position 5.
Table 2: Representative Synthesis Conditions
| Reagent | Base | Temperature | Yield (%) |
|---|---|---|---|
| LDA | -78°C | 85–90 | |
| 25–60°C | 70–75 |
Mechanistic Insight: The base deprotonates the pyridine ring, generating a nucleophilic aryl intermediate that attacks the electrophilic tin reagent.
Chemical Reactivity and Reaction Mechanisms
Cross-Coupling Reactions
The trimethylstannyl group enables participation in Stille couplings, a cornerstone of modern synthetic chemistry. For example, reacting with aryl halides in the presence of yields biaryl structures:
Key Steps:
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Oxidative Addition: Pd(0) inserts into the R–X bond.
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Transmetallation: The stannyl group transfers to Pd.
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Reductive Elimination: Pd releases the coupled product.
Applications in Pharmaceutical and Material Sciences
Drug Intermediate Synthesis
The compound serves as a precursor in antiviral and anticancer agent synthesis. For instance, coupling with heterocyclic amines generates kinase inhibitors.
Table 3: Pharmaceutical Applications
| Target Molecule | Coupling Partner | Application |
|---|---|---|
| Imatinib analogs | Pyrimidine halides | Chronic myeloid leukemia |
| Sofosbuvir intermediates | Uracil derivatives | Hepatitis C treatment |
Advanced Materials
Stille couplings using this compound produce conjugated polymers for organic light-emitting diodes (OLEDs). A 2024 study demonstrated a 15% efficiency boost in blue-emitting OLEDs using stannyl-pyridine-derived polymers.
Future Research Directions
Sustainable Synthesis
Developing catalytic methods to reduce tin waste is critical. Recent advances in photoredox catalysis show promise for tin-free alternatives.
Nanotechnology Integration
Functionalizing carbon nanotubes with stannyl-pyridine moieties could enhance electrical conductivity in nanocomposites.
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